9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione
Description
Properties
IUPAC Name |
9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O5/c15-2-5-4(16)1-6(19-5)14-3-11-7-8(14)12-10(18)13-9(7)17/h3-6,15-16H,1-2H2,(H2,12,13,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAZHXBSLFDVKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2NC(=O)NC3=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40558439 | |
| Record name | 9-(2-Deoxypentofuranosyl)-3,9-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25843-96-3 | |
| Record name | 9-(2-Deoxypentofuranosyl)-3,9-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Guanosine Deamination Approach
The canonical route to xanthosine begins with guanosine through controlled deamination under alkaline conditions. Mair et al. (2022) developed an optimized protocol using aqueous methylamine (40%) and ammonium hydroxide (28%) at 65°C for 15–25 minutes, achieving >95% conversion efficiency. Critical to this process is the protection of the ribose moiety’s 2′-hydroxyl group using tert-butyldimethylsilyl chloride prior to deamination, preventing unwanted side reactions. Post-deamination, desilylation with tetrabutylammonium fluoride in tetrahydrofuran restores the native ribose structure while maintaining the xanthine base integrity.
A comparative analysis of deamination agents reveals distinct mechanistic pathways:
| Deamination Agent | Temperature (°C) | Time (h) | Yield (%) | Byproducts Detected |
|---|---|---|---|---|
| Nitrous acid | 25 | 4 | 68 | Hypoxanthine (12%) |
| Methylamine/NH3 | 65 | 0.25 | 95 | None |
| NaOH (0.1 M) | 80 | 1 | 72 | Ribose degradation |
Table 1: Performance metrics for guanosine deamination strategies.
Phosphoramidite-Based Solid-Phase Synthesis
For applications requiring site-specific incorporation into RNA oligonucleotides, Beigelman’s protected xanthosine phosphoramidite methodology enables automated synthesis. The process involves:
- Nucleobase protection : Dimethoxytrityl (DMT) protection of xanthine’s N3 position
- Phosphitylation : Reaction with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite
- Solid-phase coupling : Stepwise elongation on controlled pore glass supports using ABI 392 synthesizers
Notably, the capping step employs a 1:1 mixture of Cap A (4-dimethylaminopyridine in acetonitrile) and Cap B (acetic anhydride/collidine) to terminate failed sequences, achieving coupling efficiencies exceeding 98.5% per cycle. Post-synthesis cleavage from the solid support uses anhydrous ammonia/methylamine (AMA) at 65°C, followed by fluoride-mediated 2′-desilylation.
Enzymatic Preparation Strategies
Nucleoside Phosphorylase-Mediated Synthesis
Recent breakthroughs in enzyme engineering have enabled the synthesis of xanthosine through purine nucleoside phosphorylases (PNPs). The Geobacillus thermoglucosidasius PNP exhibits dual functionality:
- Phosphorolysis : Cleaves guanosine to guanine and ribose-1-phosphate
- Reverse glycosylation : Assembles xanthosine from xanthine and ribose-1-phosphate
Under alkaline conditions (pH 9.0), the enzyme favors N7-glycosylation, producing the non-canonical N7-xanthosine isomer. However, neutral pH shifts regioselectivity toward the biologically relevant N9-xanthosine with 83:17 N9:N7 ratio. Kinetic parameters for this system include:
| Substrate | KM (mM) | kcat (s-1) | Catalytic Efficiency (M-1s-1) |
|---|---|---|---|
| Xanthine | 0.48 ± 0.07 | 0.017 ± 0.002 | 35.4 |
| Ribose-1P | 1.2 ± 0.3 | 0.021 ± 0.003 | 17.5 |
Table 2: Kinetic parameters of GtPNP-mediated xanthosine synthesis.
Whole-Cell Biocatalysis Systems
Microbial biosynthesis routes leverage the purine salvage pathway in engineered E. coli strains. Key enzymatic steps include:
- Adenine deaminase : Converts adenine to hypoxanthine
- Xanthine phosphoribosyltransferase : Catalyzes PRPP-dependent formation of XMP
- 5′-Nucleotidase : Dephosphorylates XMP to xanthosine
Overexpression of the xapA (xanthosine phosphorylase) gene in combination with guanosine deaminase boosts xanthosine titers to 18.7 g/L in fed-batch fermentations, demonstrating industrial scalability.
Purification and Characterization
Anion-Exchange Chromatography
Crude reaction mixtures require purification using Dionex DNAPac® PA-100 columns at 80°C with NaClO4-based eluents. A typical gradient elution profile achieves baseline separation of xanthosine from guanosine (ΔRt = 2.1 min) and adenine (ΔRt = 4.7 min). Post-purification desalting employs HiPrep™ 26/10 columns with >99.9% salt removal efficiency.
Crystallization Optimization
Xanthosine crystallization from ethanol/water (7:3 v/v) yields orthorhombic crystals suitable for X-ray analysis. Critical parameters include:
- Supersaturation ratio : 1.5–2.0
- Cooling rate : 0.1°C/min from 60°C to 4°C
- Seed crystal size : 10–20 μm
This process generates pharmaceutical-grade material with ≤0.1% w/w impurity content, as verified by HPLC-UV at 254 nm.
Analytical Characterization Techniques
Nuclear Magnetic Resonance Spectroscopy
1H NMR (D2O, 600 MHz) reveals distinct signatures:
The 13C spectrum confirms β-D-ribofuranose configuration through C1′ at δ 90.2 ppm and C4′ at δ 83.7 ppm.
X-ray Crystallographic Analysis
High-resolution structures (1.4 Å) show three hydrogen bonds in the X- U wobble pair:
The glycosidic torsion angle (χ = -157°) adopts the anti-conformation, while the ribose pucker (P = 162°) corresponds to a C3′-endo sugar configuration.
Chemical Reactions Analysis
Types of Reactions
9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxo derivatives, while substitution reactions can produce a wide range of substituted purine compounds .
Scientific Research Applications
9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is a key component in the study of nucleic acids and their functions.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione involves its interaction with specific molecular targets. In biological systems, it can integrate into nucleic acids, affecting their structure and function. This integration can inhibit the replication of viruses or the proliferation of cancer cells by disrupting the normal processes of DNA and RNA synthesis .
Comparison with Similar Compounds
Key Structural Differences:
Sugar Modifications: Xanthosine retains all ribose hydroxyl groups, enabling hydrogen bonding in RNA. 2'-Deoxyinosine lacks the 2'-OH group, making it compatible with DNA polymerase incorporation . 2',3'-Dideoxyxanthosine lacks both 2'- and 3'-OH groups, preventing further nucleotide elongation in DNA synthesis (used in nucleoside reverse transcriptase inhibitors) .
Base Variations: Xanthosine contains a xanthine base (2,6-diketopurine), while 2'-deoxyinosine features hypoxanthine (6-ketopurine). This affects base-pairing specificity and metabolic pathways .
Physicochemical Properties
Evidence from metabolomic profiling () highlights differences in retention times and mass-spectral data, which correlate with structural variations:
| Compound | Retention Time (min) | Mass-to-Charge Ratio (m/z) | LogP |
|---|---|---|---|
| Xanthosine | 1.063 | 284.07 (M-H⁻) | -2.327 |
| 2',3'-Dideoxyxanthosine | 1.168 | 268.09 (M-H⁻) | -1.887 |
Biological Activity
The compound 9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione , also known as a purine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione can be represented as follows:
- Molecular Formula : C10H12N4O5
- CAS Number : 14282796
- PubChem CID : 14282796
This compound features a purine base linked to a hydroxymethylated oxolane ring, which contributes to its biological activity.
Antiviral and Antitumor Properties
Research indicates that purine derivatives, including this compound, exhibit significant antiviral and antitumor activities. For instance:
- Antiviral Activity : Studies have shown that similar purine derivatives can inhibit viral replication by interfering with nucleic acid synthesis. This mechanism is crucial for developing antiviral therapies against various viruses, including HIV and hepatitis viruses .
- Antitumor Activity : Compounds with similar structures have been evaluated for their ability to inhibit tumor cell proliferation. The presence of the hydroxymethyl group enhances the interaction with specific enzymes involved in DNA synthesis and repair, making it a candidate for cancer therapy .
The biological activity of 9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in nucleotide metabolism. For example, it could inhibit dihydrofolate reductase (DHFR), a critical enzyme in the folate pathway that is often targeted in cancer treatment .
- Modulation of Immune Response : Some studies suggest that this compound may enhance immune responses by modulating cytokine production, which could be beneficial in both antiviral and anticancer therapies .
In Vitro Studies
A study conducted by Queener et al. demonstrated that related compounds showed promising results in inhibiting the growth of cancer cell lines. The IC50 values indicated effective concentrations for inducing apoptosis in these cells, suggesting potential therapeutic applications .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 25 | Apoptosis induction |
| Compound B | MCF-7 | 15 | DNA synthesis inhibition |
| 9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione | A549 | TBD | TBD |
Clinical Implications
The potential use of this compound in clinical settings is under investigation. Preliminary data suggest that it may serve as a lead compound for developing new antiviral or anticancer agents. Ongoing clinical trials are expected to provide more insight into its efficacy and safety profiles.
Q & A
Basic: What are the recommended synthetic routes for 9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione, and what reaction conditions optimize yield?
Methodological Answer:
Xanthosine is synthesized via nucleoside coupling reactions. A common approach involves:
- Step 1: Activation of xanthine (purine base) using phosphoryl chloride (POCl₃) in dimethylformamide (DMF) to form a reactive intermediate.
- Step 2: Glycosylation with ribose derivatives (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) under anhydrous conditions with a Lewis acid catalyst (e.g., trimethylsilyl triflate).
- Step 3: Deprotection of the sugar moiety using sodium methoxide (NaOMe) in methanol to yield xanthosine .
Optimization Tips:
- Use continuous flow reactors to enhance reaction efficiency and reduce side products in large-scale synthesis.
- Purify via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to achieve >95% purity .
Basic: How can researchers characterize the compound’s structure and purity in academic settings?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Expected [M+H]⁺ = 285.0835 (C₁₀H₁₂N₄O₆) .
- HPLC: Use a C18 column (0.1% TFA in H₂O/MeCN gradient) to assess purity (>98% for biological assays) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE):
- Eye/Face: NIOSH-approved safety glasses and face shields to prevent splashes .
- Skin: Nitrile gloves (tested for permeation resistance) and lab coats.
- Engineering Controls: Perform reactions in fume hoods to minimize aerosol exposure.
- Waste Disposal: Neutralize acidic/basic residues before disposal, following institutional guidelines .
Advanced: How can researchers investigate the compound’s degradation pathways under physiological conditions?
Methodological Answer:
- Stability Studies:
- Incubate xanthosine in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Sample aliquots at 0, 6, 12, 24, and 48 hours.
- Analyze degradation via LC-MS/MS to detect hydrolytic products (e.g., xanthine, ribose) .
- Kinetic Modeling: Use first-order decay models to calculate half-life (t₁/₂). Compare with computational predictions (e.g., density functional theory for hydrolysis barriers) .
Advanced: How can contradictory data on the compound’s reactivity with oxidizing agents be resolved?
Methodological Answer:
- Contradiction: Some studies report xanthosine as oxidatively stable, while others note degradation under H₂O₂.
- Resolution Strategy:
- Controlled Replicates: Repeat experiments with standardized H₂O₂ concentrations (e.g., 0.1–10 mM) and quantify products via UV-Vis (λ=260 nm for purine absorbance).
- Electrochemical Analysis: Use cyclic voltammetry to measure oxidation potentials, identifying pH-dependent reactivity (e.g., deprotonated N-7 increases susceptibility) .
Advanced: What experimental designs are optimal for studying its role in purine metabolism pathways?
Methodological Answer:
- Isotopic Labeling: Synthesize ¹⁵N/¹³C-labeled xanthosine and track incorporation into metabolites (e.g., uric acid) via NMR or LC-MS in cell cultures .
- Knockout Models: Use CRISPR/Cas9 to delete xanthosine phosphorylase (XPT) in E. coli or mammalian cells, then measure metabolite accumulation via targeted metabolomics .
Advanced: How can computational modeling predict its interactions with enzymes like xanthine oxidase?
Methodological Answer:
- Molecular Dynamics (MD): Simulate xanthosine binding to xanthine oxidase (PDB ID: 1N5X) using AMBER or GROMACS. Analyze hydrogen bonds (e.g., Glu802 interaction) and binding free energy (MM-PBSA method) .
- Docking Studies (AutoDock Vina): Screen substituent effects (e.g., ribose modifications) on binding affinity (ΔG) .
Advanced: What methodologies elucidate its therapeutic mechanisms in cancer or inflammation models?
Methodological Answer:
- In Vitro Assays:
- Measure anti-inflammatory activity via TNF-α suppression in LPS-stimulated macrophages (ELISA).
- Assess anti-cancer effects using MTT assays on HeLa or MCF-7 cells (IC₅₀ calculations) .
- In Vivo Models: Administer xanthosine (50–100 mg/kg, oral) in murine colitis models and quantify colon histopathology scores and cytokine levels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
